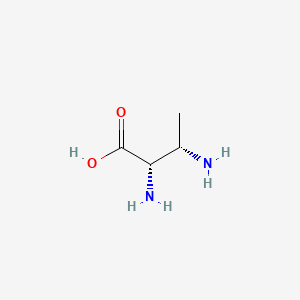

(2S,3S)-2,3-diaminobutanoic acid

Description

Properties

CAS No. |

80999-51-5 |

|---|---|

Molecular Formula |

C4H10N2O2 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

(2S,3S)-2,3-diaminobutanoic acid |

InChI |

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3-/m0/s1 |

InChI Key |

SXGMVGOVILIERA-HRFVKAFMSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)N)N |

Canonical SMILES |

CC(C(C(=O)O)N)N |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms Involving 2s,3s 2,3 Diaminobutanoic Acid

Elucidation of (2S,3S)-2,3-Diaminobutanoic Acid Biosynthesis

The biosynthesis of (2S,3S)-DABA is a multi-step enzymatic process that transforms a common primary metabolite into this specialized diamino acid.

The primary metabolic precursor for the biosynthesis of (2S,3S)-2,3-diaminobutanoic acid has been identified as L-threonine. bohrium.comresearchgate.net Early investigations into the production of DABA-containing antibiotics, such as mureidomycin A, observed that supplementing the growth media of the producing organism, Streptomyces flavidovirens, with L-threonine enhanced antibiotic production. psu.edu This suggested a direct biosynthetic link. Definitive evidence came from the heterologous expression and in vitro analysis of the biosynthetic enzymes from the cirratiomycin gene cluster, which confirmed that (2S,3S)-DABA is synthesized from L-threonine. nih.govresearchgate.net

While other phosphorylated precursors like O-phosphoserine are utilized in the biosynthesis of the related compound L-2,3-diaminopropionate (L-Dap), the established pathway for (2S,3S)-DABA specifically proceeds from L-threonine. nih.govresearchgate.net

The complete enzymatic pathway for the conversion of L-threonine to (2S,3S)-DABA was elucidated through the study of the cirratiomycin biosynthetic gene cluster in Streptomyces cirratus. bohrium.comnih.gov This pathway involves the sequential action of four dedicated enzymes: CirR, CirS, CirQ, and CirB. researchgate.netresearchgate.net Through heterologous expression and in vitro analysis, these enzymes were shown to collectively catalyze the transformation. bohrium.comnih.gov

The proposed catalytic cycle involves a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent mechanism. acs.org The pathway is initiated by CirR and CirS, followed by the action of CirQ, a putative lyase, and CirB, whose presence is a distinguishing feature of gene clusters producing the (2S,3S) isomer of DABA. researchgate.netacs.org

Table 1: Key Enzymes in (2S,3S)-2,3-Diaminobutanoic Acid Biosynthesis

| Enzyme | Putative Function/Homology | Role in Pathway |

|---|---|---|

| CirR | Threonine kinase homolog | Initiates the pathway by phosphorylating L-threonine. |

| CirS | PLP-dependent enzyme | Catalyzes a key β-replacement reaction. acs.org |

| CirQ | Lyase homolog | Involved in the multi-step enzymatic conversion. researchgate.netacs.org |

| CirB | Argininosuccinate (B1211890) lyase-like protein | Catalyzes the final step, crucial for establishing the (2S,3S) stereochemistry. researchgate.netnih.gov |

The genetic blueprint for (2S,3S)-DABA synthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The identification and characterization of the cirratiomycin (cir) BGC in Streptomyces cirratus were pivotal in understanding this pathway. bohrium.comnih.gov Gene inactivation experiments using CRISPR-cBEST confirmed that this cluster is responsible for cirratiomycin production. nih.govresearchgate.net

Bioinformatic analysis has revealed that homologs of the cir BGC are present in other bacterial strains, including several Streptomyces viridifaciens and Kitasatospora aureofaciens strains. bohrium.comnih.gov Furthermore, homologs of the key enzyme-encoding genes—cirQ, cirR, cirS, and cirB—are found in the BGCs for other natural products containing (2S,3S)-DABA, such as pacidamycin and napsamycin. researchgate.net This indicates a conserved genetic and enzymatic strategy for the production of this specific amino acid building block.

The precise formation of the (2S,3S) stereoisomer is a critical aspect of the biosynthetic pathway, dictated by the high specificity of the involved enzymes. While other DABA stereoisomers exist in nature, such as the (2S,3R)-DABA found in friulimicin, their synthesis is governed by a different set of enzymes. researchgate.netnih.gov For instance, the biosynthesis of (2S,3R)-Dab relies on a three-gene operon (dabA, dabB, dabC) that utilizes a distinct mechanism. nih.gov

In the synthesis of (2S,3S)-DABA, the stereochemical outcome is controlled by the unique enzymatic cascade of CirR, CirS, CirQ, and CirB. bohrium.comnih.gov Notably, while homologs of cirQ, cirR, and cirS are found in BGCs for natural products with various DABA stereoisomers, the cirB gene is exclusively present in clusters responsible for producing (2S,3S)-DABA-containing compounds. researchgate.net This suggests that the enzyme CirB plays a decisive role in the final stereochemical configuration of the product, likely by catalyzing a stereospecific reaction that sets the C3 center. researchgate.netacs.org

Nonribosomal Peptide Synthetase (NRPS) Systems and Diamino Acid Incorporation

Once synthesized, (2S,3S)-DABA is incorporated into larger peptide structures by large, modular enzymes known as nonribosomal peptide synthetases (NRPSs). plos.orgbiorxiv.org These enzymatic assembly lines are responsible for the synthesis of a vast array of complex peptide natural products. mdpi.com

A canonical NRPS module is typically composed of three core domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. plos.orgbiorxiv.org The A-domain selects and activates a specific amino acid substrate, the T-domain covalently tethers the activated amino acid, and the C-domain catalyzes peptide bond formation with the growing peptide chain. plos.org

The BGC for cirratiomycin encodes a particularly complex and unusual NRPS system responsible for assembling the heptapeptide (B1575542). bohrium.comnih.gov This system is composed of 12 proteins and features a non-canonical domain organization that deviates significantly from the standard modular arrangement. researchgate.net

Table 2: Unusual Features of the Cirratiomycin NRPS System

| Feature | Description | Implication |

|---|---|---|

| Dispersed Modules | The NRPS is not a single polypeptide but is composed of 12 separate proteins. nih.gov | Requires precise protein-protein interactions to function as a cohesive assembly line. |

| Stand-alone A-domain | The system includes an adenylation domain that exists as an independent protein. bohrium.comresearchgate.net | This domain likely activates an amino acid that is then loaded onto a separate T-domain. |

| Stand-alone C-domains | Two condensation domains are encoded as individual proteins, separate from any module. bohrium.comresearchgate.net | These domains are likely recruited to catalyze specific peptide bond formations between modules. |

| A-domain-less Modules | Two NRPS modules lack an adenylation domain entirely. nih.govresearchgate.net | These modules must receive their amino acid substrate in trans from another A-domain. |

| Type II Thioesterases | The cluster encodes two Type II thioesterases. bohrium.com | These enzymes are typically involved in proofreading or releasing the final peptide product. |

This fragmented and unusual architecture highlights the functional flexibility of NRPS systems. The incorporation of (2S,3S)-DABA into cirratiomycin is managed by one of these specialized modules, where the A-domain recognizes and activates the unique diamino acid before it is added to the growing peptide chain.

Substrate Recognition and Adenylation Domain Specificity for Diamino Acids (e.g., SulA3)

The incorporation of amino acids into nonribosomal peptides is managed by large, modular enzymes known as nonribosomal peptide synthetases (NRPSs). researchgate.net A critical component of these enzymes is the adenylation (A) domain, which is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-AMP intermediate using ATP. researchgate.net The A-domain, therefore, acts as the primary gatekeeper for monomer selection and is a major determinant of the final peptide's structure. researchgate.net

A well-studied example of an A-domain that recognizes a small diamino acid is SulA3, a domain within the SulM NRPS module from the biosynthetic pathway of sulfazecin (B1681187) in Pseudomonas acidophila. researchgate.netnih.gov While SulA3's native substrate is L-2,3-diaminopropionate (L-Dap), a close structural analog of DABA, its study provides crucial insights into how enzymes achieve specificity for small, diamino-functionalized substrates. researchgate.netnih.gov

Biochemical assays have demonstrated that the SulA3 domain is highly selective for L-Dap. researchgate.net High-resolution X-ray crystal structures of SulA3 bound to L-Dap have revealed the structural basis for this specificity. nih.govacs.org The substrate's C3 carbon is oriented towards the adenine (B156593) ring of the bound ATP, which sterically hinders the accommodation of substrates larger than Dap. nih.gov This binding orientation, classified as "Mode 3" for diamino acid recognition, is characterized by the presence of two key aspartic acid residues in the binding pocket that anchor the terminal amine group of the substrate. nih.govresearchgate.net Mutagenesis studies confirm that altering these aspartate residues significantly diminishes the enzyme's adenylation activity. nih.govresearchgate.net

| Substrate | Relative Activity | Comment |

|---|---|---|

| L-2,3-diaminopropionate (L-Dap) | High | Native substrate, shows strong activation. researchgate.netresearchgate.net |

| D-2,3-diaminopropionate (D-Dap) | Moderate | Shows lesser, but significant, activation compared to the L-enantiomer. researchgate.netresearchgate.net |

| (2S,3R)-2,3-diaminobutanoic acid ((2S,3R)-Dab) | Moderate | The C4-alkylated analog is activated, showing some flexibility. researchgate.net |

| (2S,3S)-2,3-diaminobutanoic acid ((2S,3S)-Dab) | None | The (3S)-stereoisomer is not activated, indicating strict stereoselectivity at the C3 position. researchgate.net |

| L-Serine | None | Not recognized as a substrate. researchgate.net |

| L-2,4-diaminobutyric acid (L-Dab) | Slight | Shows minimal activity, indicating a preference for the 2,3-diamino structure. researchgate.net |

Broader Enzymatic Mechanisms for β-Amino Acid Formation in Nature

The biosynthesis of β-amino acids is not limited to a single route but is accomplished through a variety of enzymatic mechanisms, reflecting their diverse origins and roles in natural product biosynthesis. rsc.orgresearchgate.net These pathways often modify common proteinogenic α-amino acids or build the β-amino acid structure de novo.

The primary enzymatic strategies for forming β-amino acids in nature include:

Aminomutase-type Reactions : These enzymes catalyze the intramolecular rearrangement of an amino group from the α-position to the β-position of an α-amino acid. This is a common route for producing various β-amino acids. rsc.org

Michael Addition of Ammonia (B1221849) : This mechanism involves the conjugate addition of an ammonia molecule to an α,β-unsaturated carboxylate. This reaction directly installs the amino group at the β-position. rsc.org

Transamination of β-Keto Acids : Aminotransferase enzymes can catalyze the transfer of an amino group from a donor molecule (like glutamate) to the β-keto position of a keto acid, forming the corresponding β-amino acid. rsc.org

Decarboxylation of Aspartic Acid : The enzyme L-aspartate-α-decarboxylase (PanD) directly converts L-aspartic acid into β-alanine, which is the only naturally occurring β-amino acid found in primary metabolism and serves as a precursor to coenzyme A. researchgate.net

Glutamate (B1630785) Mutase-type Reactions : In some biosynthetic pathways, a rearrangement of the carbon skeleton of glutamate is employed to form a β-amino acid structure. rsc.org

These varied mechanisms allow organisms to generate a wide range of β-amino acid building blocks, which contributes significantly to the structural and functional diversity of natural products. nih.gov

| Enzymatic Mechanism | Reaction Type | Description |

|---|---|---|

| Aminomutase | Isomerization/Rearrangement | Moves the amino group from the α-carbon to the β-carbon of an α-amino acid. rsc.org |

| Michael Addition | Addition | Adds ammonia or an amino group to an α,β-unsaturated carboxylic acid. rsc.org |

| Aminotransferase | Transamination | Transfers an amino group to a β-keto acid to form a β-amino acid. rsc.org |

| Decarboxylase | Decarboxylation | Removes a carboxyl group from an α-amino acid like L-aspartate to yield a β-amino acid (e.g., β-alanine). rsc.orgresearchgate.net |

| Glutamate Mutase | C-C Bond Rearrangement | Rearranges the carbon backbone of glutamate to form a β-amino acid structure. rsc.org |

Synthetic Methodologies for 2s,3s 2,3 Diaminobutanoic Acid and Its Stereoisomers

Asymmetric Synthesis Strategies for Enantio- and Diastereopure Forms

The controlled introduction of two adjacent chiral centers in 2,3-diaminobutanoic acid requires sophisticated asymmetric synthesis strategies. These approaches often utilize chiral auxiliaries, asymmetric conjugate additions, or stereoselective ring-opening reactions to establish the desired stereochemistry.

Chiral Auxiliary-Mediated Approaches (e.g., Chiral Lithium Amide Additions)

A key strategy for the asymmetric synthesis of (2S,3S)-2,3-diaminobutanoic acid involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions. One prominent example is the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. thieme-connect.com

Specifically, the addition of the chiral lithium amide, lithium (S)-N-benzyl-N-α-methylbenzylamide, to tert-butyl crotonate serves as a pivotal step. rsc.org This reaction establishes the stereocenter at the C3 position with high diastereoselectivity. Subsequent steps are then required to introduce the second amino group at the C2 position and remove the chiral auxiliary to afford the final product.

A detailed study by Davies and co-workers demonstrated the effectiveness of this approach. nih.govst-andrews.ac.uk The conjugate addition of homochiral lithium N-benzyl-N-alpha-methylbenzylamide to tert-butyl (E)-crotonate, followed by in situ amination with trisyl azide (B81097), leads to the formation of the corresponding 2-diazo-3-amino esters with a diastereomeric excess (de) of over 95%. nih.govst-andrews.ac.uk Further transformation of these intermediates, including reduction and deprotection steps, yields the desired (2S,3S)-2,3-diaminobutanoic acid. The final product was obtained with a high degree of purity, reported as 98% de and 98% enantiomeric excess (ee). nih.govst-andrews.ac.uk

| Reactants | Reagents | Product | Diastereomeric Excess (de) | Reference |

| tert-Butyl (E)-crotonate, Lithium (S)-N-benzyl-N-α-methylbenzylamide | 1. THF, -78 °C; 2. Trisyl azide, -78 °C; 3. AcOH | (3S,αS)-2-Diazo-3-(N-benzyl-N-α-methylbenzylamino)butanoate | >95% | rsc.org |

| tert-Butyl (3S,αS)-3-(N-benzyl-N-α-methylbenzylamino)butanoate | Trisyl azide | (2S,3S,αS)-anti-2-Azido-3-amino ester | >95% | nih.gov |

| tert-Butyl (2S,3S,αS)-2-azido-3-aminobutanoate | Staudinger reduction, hydrogenolysis, ester hydrolysis | anti-(2S,3S)-Diaminobutanoic acid | 98% | nih.govst-andrews.ac.uk |

Asymmetric Conjugate Addition Reactions

Asymmetric conjugate addition reactions are a powerful tool for the stereoselective synthesis of 2,3-diaminobutanoic acid derivatives. ehu.eus These reactions involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, where the stereochemistry of the newly formed chiral center(s) is controlled by a chiral catalyst or auxiliary.

In the context of synthesizing (2S,3S)-2,3-diaminobutanoic acid, a notable approach involves the conjugate addition of a chiral lithium amide to tert-butyl crotonate. rsc.org This method establishes the C3 stereocenter with high diastereoselectivity. The subsequent introduction of the C2 amino group can be achieved through various methods, such as enolate amination.

For instance, the reaction of the lithium enolate derived from the conjugate addition product with an electrophilic aminating agent like trisyl azide can install the second amino functionality. nih.govst-andrews.ac.uk This tandem conjugate addition-amination protocol allows for a three-component coupling and the diastereoselective synthesis of homochiral 2-diazo-3-amino esters. rsc.org However, this specific tandem approach is noted to be more applicable for synthesizing 2-diazo-3-amino esters rather than 2-azido-3-amino esters directly. rsc.org

| Michael Acceptor | Nucleophile | Key Reagent/Catalyst | Intermediate Product | Diastereomeric Excess (de) | Reference |

| tert-Butyl (E)-crotonate | Lithium (S)-N-benzyl-N-α-methylbenzylamide | Trisyl azide (for in situ amination) | (3S,αS)-2-Diazo-3-(N-benzyl-N-α-methylbenzylamino)butanoate | >95% | rsc.org |

| tert-Butyl (E)-cinnamate | Lithium N-benzyl-N-alpha-methylbenzylamide | Trisyl azide | 2-Diazo-3-amino ester | >95% | nih.govst-andrews.ac.uk |

Stereoselective Aziridinium (B1262131) Ion Formation and Ring-Opening Reactions

A versatile strategy for the synthesis of (2S,3S)-2,3-diaminobutanoic acid and its stereoisomers involves the formation and subsequent regioselective and stereoselective ring-opening of aziridinium ions. rsc.orggoogle.comrsc.org This method provides a high degree of control over the stereochemistry at both the C2 and C3 positions.

The process typically begins with a chiral β-amino alcohol, which can be converted into a reactive intermediate that facilitates the formation of a strained three-membered aziridinium ring. This ion is then susceptible to nucleophilic attack. The stereochemical outcome of the ring-opening is predictable, generally proceeding with inversion of configuration at the site of nucleophilic attack. bioorg.org

One reported synthesis of anti-(2S,3S)-diaminobutanoic acid utilizes this methodology. nih.govrsc.org A precursor, tert-butyl anti-(2S,3S,αS)-2-hydroxy-3-N-benzyl-N-α-methylbenzylaminobutanoate, is converted into an aziridinium ion. The subsequent regioselective opening of this ion with an azide nucleophile yields tert-butyl anti-(2S,3S,αS)-2-azido-3-N-benzyl-N-α-methylbenzylaminobutanoate. nih.govrsc.org The azide group is then reduced to an amine, and subsequent deprotection steps furnish the final (2S,3S)-diaminobutanoic acid with high stereopurity (98% de and 98% ee). nih.govst-andrews.ac.uk

This strategy's flexibility allows for the synthesis of other stereoisomers. For example, by starting with a different stereoisomer of the β-amino alcohol or by inverting the stereochemistry of a hydroxyl group prior to aziridinium ion formation, other diastereomers of 2,3-diaminobutanoic acid can be accessed. rsc.orgnih.gov

| Starting Material | Key Steps | Nucleophile | Product | Stereochemical Purity | Reference |

| tert-Butyl anti-(2S,3S,αS)-2-hydroxy-3-N-benzyl-N-α-methylbenzylaminobutanoate | Aziridinium ion formation, regioselective ring-opening | Azide | tert-Butyl anti-(2S,3S,αS)-2-azido-3-N-benzyl-N-α-methylbenzylaminobutanoate | >95% de | nih.govst-andrews.ac.uk |

| Chiral aziridine-2-carboxylates | Ring opening | Various nucleophiles | α,β-diamino acid derivatives | High stereoselectivity | scispace.com |

Catalytic and Reagent-Controlled Diastereoselective Synthesis

The development of catalytic and reagent-controlled methods offers efficient and atom-economical routes to the stereoisomers of 2,3-diaminobutanoic acid. These approaches often rely on chiral catalysts or reagents to induce asymmetry in the formation of the two stereocenters.

Application of Organocatalysis (e.g., Proline-Catalyzed α-Hydrazination)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the proline-catalyzed α-hydrazination reaction is a notable example applicable to the synthesis of 2,3-diaminobutanoic acid derivatives. csic.esdntb.gov.uazhangqiaokeyan.com This reaction involves the enantioselective introduction of a nitrogen functionality at the α-position of a carbonyl compound.

In a key study, a proline-catalyzed α-hydrazination reaction was employed as the central step in the synthesis of diaminobutanoic acid derivatives. csic.esresearchmap.jp The reaction of an appropriate aldehyde with a hydrazine (B178648) derivative in the presence of proline as the catalyst proceeds with high diastereoselectivity. csic.es For instance, the α-hydrazination of an aldehyde derived from Cbz-(R)-alanine using (R)-proline and dibenzyl azodicarboxylate (DBAD) in acetonitrile (B52724) at -20 °C yielded the corresponding hydrazino product with an excellent diastereomeric ratio. csic.es Maintaining a low temperature was found to be crucial to prevent epimerization at the newly formed C-2 stereocenter. The catalyst's control over the diastereoselectivity was demonstrated by the use of (S)-proline, which would lead to the opposite diastereomer. csic.es This organocatalytic approach provides a highly efficient route to chiral cyclic hydrazines and, subsequently, to the desired diaminobutanoic acids. researchgate.net

| Substrate | Catalyst | Reagent | Key Condition | Diastereomeric Ratio | Reference |

| Aldehyde derived from Cbz-(R)-alanine | (R)-Proline | Dibenzyl azodicarboxylate (DBAD) | -20 °C in acetonitrile | Excellent | csic.es |

Transition-Metal-Catalyzed Approaches (e.g., Sharpless Asymmetric Aminohydroxylation)

Transition-metal-catalyzed reactions, particularly the Sharpless asymmetric aminohydroxylation, provide a powerful and direct method for the synthesis of chiral amino alcohols, which are key precursors to 2,3-diaminobutanoic acids. nih.govstudfile.net This reaction allows for the catalytic and asymmetric conversion of an alkene into an enantiomerically enriched N-protected vicinal amino alcohol in a syn-selective manner. organic-chemistry.org

The application of the Sharpless asymmetric aminohydroxylation to an α,β-unsaturated ester like tert-butyl crotonate enables the direct and stereocontrolled introduction of both a hydroxyl and an amino group across the double bond. thieme-connect.comcsic.es By selecting the appropriate chiral ligand, typically derived from dihydroquinine or dihydroquinidine, either enantiomer of the amino alcohol product can be obtained with high enantioselectivity. organic-chemistry.org

For example, the aminohydroxylation of tert-butyl crotonate using the (DHQD)2PHAL ligand can yield the (2S,3R)-amino alcohol. csic.es This intermediate can then be further manipulated to produce the desired (2S,3S)-diaminobutanoic acid. This often involves conversion of the hydroxyl group into a leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction. thieme-connect.com The versatility of this method lies in its ability to generate different stereoisomers by either choosing the opposite enantiomer of the chiral ligand or by inverting the stereocenter of the hydroxyl group in a subsequent step. thieme-connect.comcsic.es

| Alkene Substrate | Chiral Ligand | Nitrogen Source | Product of Aminohydroxylation | Subsequent Steps | Final Product Stereoisomer | Reference |

| tert-Butyl crotonate | (DHQD)2PHAL | N-chlorosulfonamide (e.g., Chloramine-T) | (2S,3R)-2-hydroxy-3-aminobutanoate derivative | Mesylation, Azide substitution (with inversion), Reduction | (2S,3S)-Diaminobutanoic acid | thieme-connect.comcsic.es |

| tert-Butyl crotonate | (DHQ)2PHAL | N-chlorosulfonamide (e.g., Chloramine-T) | (2R,3S)-2-hydroxy-3-aminobutanoate derivative | Mesylation, Azide substitution (with inversion), Reduction | (2R,3R)-Diaminobutanoic acid | csic.es |

Functional Group Interconversions and Orthogonal Protection Strategies

The synthesis of vicinal diamines, such as 2,3-diaminobutanoic acid, presents a significant challenge due to the presence of multiple reactive functional groups. The successful construction of these molecules, particularly in their stereochemically pure forms, relies heavily on the careful orchestration of functional group interconversions and the implementation of orthogonal protection strategies. These approaches allow for the selective manipulation of one functional group in the presence of others, which is paramount for achieving the desired molecular architecture.

A key functional group interconversion employed in the synthesis of 2,3-diaminobutanoic acid derivatives is the transformation of a hydroxyl group into an amino group. One common method to achieve this is through an azide intermediate. For instance, a hydroxyl group can be converted into a good leaving group, such as a mesylate, which can then be displaced by an azide anion (N₃⁻) in an Sₙ2 reaction. This process typically results in the inversion of stereochemistry at the reaction center. The azide group subsequently serves as a stable precursor to the amine, which can be unmasked at a later stage by reduction, for example, through Staudinger reduction or catalytic hydrogenation. nih.govacs.org This azide-based strategy is particularly valuable as the azido (B1232118) group is stable under a variety of reaction conditions used for the manipulation of other protecting groups. iris-biotech.de

Another powerful functional group interconversion is the Curtius rearrangement, which transforms a carboxylic acid into an amine with the loss of one carbon atom. tandfonline.comresearchgate.net This reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate. The isocyanate can then be trapped with a suitable nucleophile, such as water or an alcohol, to yield the corresponding amine or carbamate-protected amine, respectively. This method has been successfully applied in the synthesis of orthogonally protected 2,3-diaminopropionic acid (Dap) and 2,4-diaminobutanoic acid (Dab), which are close structural analogs of 2,3-diaminobutanoic acid. tandfonline.comtandfonline.com

The success of these synthetic strategies is intrinsically linked to the use of an orthogonal set of protecting groups. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific and mutually exclusive conditions. This allows for the selective deprotection of one functional group while others remain protected. In the context of 2,3-diaminobutanoic acid synthesis, this is crucial for differentiating the α- and β-amino groups and the carboxylic acid moiety.

Commonly employed protecting groups for the amino functions include the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group. The carboxylic acid is often protected as an ester, such as a methyl, ethyl, or benzyl (B1604629) ester.

The strategic combination of these protecting groups allows for a stepwise and controlled synthesis. For example, a synthetic intermediate could feature an Fmoc-protected α-amino group, a Boc-protected β-amino group, and a benzyl-protected carboxylic acid. The Fmoc group can be selectively removed with a base (e.g., piperidine) to allow for further modification at the α-amino position, while the Boc and benzyl groups remain intact. Subsequently, the Boc group could be removed with acid (e.g., trifluoroacetic acid), and finally, the benzyl ester can be cleaved by hydrogenolysis.

The following tables summarize common protecting groups and their cleavage conditions relevant to the synthesis of (2S,3S)-2,3-diaminobutanoic acid and its stereoisomers.

Table 1: Common Amino Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Reagents | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA), HCl | Stable to hydrogenolysis and weak base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine, DBU | Stable to acid and hydrogenolysis |

| Benzyloxycarbonyl | Cbz (Z) | H₂/Pd-C, HBr/AcOH | Stable to acid and base |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄/Scavenger | Stable to acid and base |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable to Fmoc and Boc deprotection conditions |

Data sourced from multiple studies and general peptide synthesis knowledge. peptide.compeptide.com

Table 2: Common Carboxyl Protecting Groups and Their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Reagents | Stability |

|---|---|---|---|

| Methyl ester | OMe | LiOH, NaOH | Stable to mild acid and hydrogenolysis |

| Ethyl ester | OEt | LiOH, NaOH | Stable to mild acid and hydrogenolysis |

| Benzyl ester | OBn | H₂/Pd-C, HBr/AcOH | Stable to mild acid and base |

Data sourced from general organic synthesis principles.

The interplay between functional group interconversions and orthogonal protection strategies provides a versatile toolbox for the asymmetric synthesis of all stereoisomers of 2,3-diaminobutanoic acid. acs.org For example, starting from a chiral precursor like L-threonine, a combination of stereospecific reactions, such as the Mitsunobu reaction for introducing an azide with inversion of configuration, and appropriate protecting group manipulations can lead to the desired (2S,3S) configuration. By carefully selecting the starting material and the sequence of reactions, chemists can access any of the four possible stereoisomers of 2,3-diaminobutanoic acid in a controlled manner.

Derivatives, Analogues, and Academic Applications of 2s,3s 2,3 Diaminobutanoic Acid

Synthesis and Characterization of Structurally Modified Analogues

The strategic modification of the (2S,3S)-2,3-diaminobutanoic acid scaffold allows for the fine-tuning of its physicochemical properties and biological activity. Researchers have developed various synthetic routes to access a range of derivatives, including N-methylated and other substituted analogues.

N-Methylated Derivatives (e.g., N-methyl-2,3-diaminobutanoic acid)

N-methylated derivatives of 2,3-diaminobutanoic acid are of particular interest as they are found in several naturally occurring peptide antibiotics and other bioactive molecules. mdpi.com The synthesis of these derivatives often involves multi-step procedures, including the protection of functional groups, stereoselective methylation, and subsequent deprotection.

One common approach involves the use of starting materials where one of the amino groups is selectively protected, allowing for the specific N-methylation of the other. For instance, the 3-(N-methyl) derivative of 2,3-diaminobutanoic acid is a key subunit in uridyl peptide antibiotics. mdpi.com The synthesis and characterization of these compounds are crucial for understanding their structure-activity relationships and for the development of novel therapeutic agents.

| Derivative | Synonym | Molecular Formula | Key Application/Significance |

| N-methyl-2,3-diaminobutanoic acid | 3-Amino-2-(methylamino)butanoic acid | C5H12N2O2 | Component of uridyl peptide antibiotics mdpi.com |

Other Substituted 2,3-Diaminobutanoic Acid Isomers and Related α,β-Diamino Acids

Beyond N-methylation, a variety of other substituted 2,3-diaminobutanoic acid isomers and related α,β-diamino acids have been synthesized to explore a wider chemical space. These modifications can involve alterations to the carbon backbone or the introduction of different functional groups at the amino positions. The synthesis of these analogues often relies on stereoselective methods to control the configuration of the two adjacent chiral centers.

Several synthetic strategies have been successfully employed, including:

Asymmetric Hydrogenation: A practical and highly enantioselective synthesis of all four N,N'-protected stereoisomers of 2,3-diaminobutanoic acid has been achieved through the asymmetric Rh(I)-phosphine-catalyzed hydrogenation of isomeric enamides. nih.govresearchgate.net

Mannich Reaction: The catalytic asymmetric direct Mannich reaction has proven to be a powerful tool for the stereocontrolled synthesis of both syn- and anti-α,β-diamino acid derivatives. rsc.org This method allows for the generation of two contiguous stereocenters with high diastereo- and enantiocontrol. rsc.org

Conjugate Addition: The conjugate addition of homochiral lithium amides to α,β-unsaturated esters, followed by in situ amination, has been used for the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. st-andrews.ac.ukthieme-connect.com

From Natural Amino Acids: Stereoselective syntheses of 3-substituted 2,3-diamino acids have been developed starting from natural amino acids like aspartic acid, L-serine, and threonine. unina.it

These synthetic advancements have made a diverse range of α,β-diamino acids accessible for various applications.

Incorporation into Peptidomimetics and Biologically Relevant Scaffolds

The incorporation of (2S,3S)-2,3-diaminobutanoic acid and its analogues into peptide chains offers a powerful strategy to create peptidomimetics with enhanced properties. These modified peptides can exhibit improved stability, defined secondary structures, and novel biological activities.

Design Principles for Peptidomimetic Ligands Utilizing Diamino Acids

The design of peptidomimetics often aims to mimic the bioactive conformation of a natural peptide while overcoming its inherent limitations, such as poor metabolic stability and low oral bioavailability. slideshare.net The incorporation of α,β-diamino acids introduces conformational constraints that can lock the peptide into a desired three-dimensional structure. nih.gov

Key design principles include:

Conformational Constraint: The vicinal diamino functionality can act as a turn-inducing element, promoting the formation of specific secondary structures like β-turns and helices.

Side Chain Orientation: The stereochemistry of the diamino acid dictates the spatial orientation of the side chains, which is crucial for receptor binding and biological activity.

Increased Polarity and Hydrogen Bonding Capacity: The additional amino group can participate in hydrogen bonding interactions, potentially enhancing binding affinity and selectivity.

By systematically varying the structure and stereochemistry of the incorporated diamino acid, chemists can fine-tune the pharmacological profile of the resulting peptidomimetic.

Influence of (2S,3S)-2,3-Diaminobutanoic Acid on Peptide Secondary Structure and Metabolic Stability

The presence of (2S,3S)-2,3-diaminobutanoic acid within a peptide backbone significantly influences its conformational preferences and resistance to enzymatic degradation. The constrained nature of this amino acid can induce specific folding patterns, leading to well-defined secondary structures. For instance, peptides containing this residue have been shown to adopt stable helical or turn conformations.

Furthermore, the non-natural α,β-diamino acid structure can render the peptide less susceptible to cleavage by proteases, thereby increasing its metabolic stability and in vivo half-life. nih.gov This enhanced stability is a critical attribute for the development of peptide-based therapeutics.

| Property | Influence of (2S,3S)-2,3-Diaminobutanoic Acid Incorporation | Reference |

| Secondary Structure | Induces defined secondary structures such as β-turns and helices. | slideshare.net |

| Metabolic Stability | Increases resistance to proteolytic degradation. | nih.gov |

Application in Asymmetric Catalysis (e.g., Peptide Dendrimers)

The unique structural features of diamino acids have also been exploited in the field of asymmetric catalysis. Peptide dendrimers, which are branched, tree-like molecules, have emerged as a novel class of catalysts. When functionalized with amino acids, these dendrimers can create chiral microenvironments capable of catalyzing stereoselective reactions.

While specific examples utilizing (2S,3S)-2,3-diaminobutanoic acid in peptide dendrimers for catalysis are still emerging, the principle has been demonstrated with other diamino acids. For example, peptide dendrimers incorporating 3,5-diaminobenzoic acid as a branching unit have been shown to catalyze hydrolysis reactions with enzyme-like kinetics, including substrate binding, rate acceleration, and chiral discrimination. nih.gov The incorporation of chiral diamino acids like (2S,3S)-2,3-diaminobutanoic acid into such dendritic structures holds promise for the development of highly efficient and selective asymmetric catalysts.

Role as Intermediates and Precursors for Complex Natural Products

(2S,3S)-2,3-Diaminobutanoic acid (DABA), a non-proteinogenic β-amino acid, serves as a crucial building block in the biosynthesis of several complex natural products. Its unique structure, featuring two vicinal amino groups with defined stereochemistry, allows it to function as a key scaffold, particularly in creating peptide and nucleoside-peptide hybrid architectures.

The biosynthesis of (2S,3S)-2,3-diaminobutanoic acid often starts from the common proteinogenic amino acid L-threonine. nih.gov In the biosynthetic pathway of pacidamycin, for instance, L-threonine is converted into (2S,3S)-2,3-diaminobutanoic acid through the action of three specific enzymes: Pac19, Pac17, and Pac20. nih.gov Pac19 is a bidomain protein containing a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent DABA synthase and an ATP-grasp domain, Pac17 is a putative argininosuccinate (B1211890) lyase, and Pac20 is a threonine aldolase. nih.gov

Similarly, the biosynthetic gene cluster for the heptapeptide (B1575542) antibiotic cirratiomycin, which also contains a (2S,3S)-DABA moiety, includes four enzymes—CirR, CirS, CirQ, and CirB—responsible for its synthesis from L-threonine. researchgate.net The presence of the cirB gene, in particular, appears to be responsible for conferring the specific 3S stereochemistry of the final product. researchgate.net

Once synthesized, (2S,3S)-2,3-diaminobutanoic acid is incorporated into larger molecular structures, often via non-ribosomal peptide synthetase (NRPS) machinery. nih.gov In nucleoside-peptide hybrid antibiotics like the pacidamycin and mureidomycin families, the 2,3-diaminobutyrate unit acts as a critical linker. rsc.org The carboxylate group of the DABA moiety is connected to an aminosugar of a 3'-deoxyuridine (B14125) nucleoside, while its two amino groups are acylated by other α-amino acids to extend the polypeptide backbone. rsc.org This positions (2S,3S)-2,3-diaminobutanoic acid as an essential scaffold for the assembly of these complex hybrid natural products. rsc.org

The strategic placement of this diamino acid provides structural diversity and unique biological functions that are distinct from those achievable with standard α-L-amino acids. rsc.org While the (2S,3R)-diastereomer of DABA is more commonly utilized in certain natural products like C4-methylated monobactams, enzymatic assays have shown that the adenylation domains of the synthetase enzymes exhibit a strong preference for the (2S,3R) form, with only marginal activation of the (2S,3S)-diastereomer, highlighting the high stereoselectivity of these biosynthetic pathways. nih.gov

The following table details natural products that incorporate (2S,3S)-2,3-diaminobutanoic acid as a precursor.

| Natural Product | Class | Biological Activity |

| Pacidamycins | Nucleoside-peptide hybrid | Antibacterial |

| Mureidomycins | Nucleoside-peptide hybrid | Antibacterial |

| Cirratiomycin | Heptapeptide | Antibacterial |

| Malacidin A | Calcium-dependent lipopeptide | Antibacterial (active against MRSA) researchgate.net |

Analytical Techniques in 2s,3s 2,3 Diaminobutanoic Acid Research

Chromatographic Separations for Isomer and Diastereomer Analysis

Chromatography is the cornerstone for separating the stereoisomers of 2,3-diaminobutanoic acid. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) often depends on the sample matrix, required sensitivity, and the specific isomers being analyzed.

Gas Chromatography (GC) for Diastereomer Resolution

Gas chromatography is a powerful technique for the separation of volatile compounds. However, amino acids, including (2S,3S)-2,3-diaminobutanoic acid, are non-volatile due to their polar nature and zwitterionic state. Therefore, their analysis by GC necessitates a derivatization step to convert the polar carboxyl and amino groups into more volatile and thermally stable esters and amides. sigmaaldrich.comthermofisher.comspbu.ru

A common two-step derivatization process involves:

Esterification: The carboxyl group is converted to an ester (e.g., a methyl or isopropyl ester) by reacting the amino acid with an alcohol in the presence of an acid catalyst. sigmaaldrich.comnih.gov

Acylation: The amino groups are then acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to block their active hydrogens. sigmaaldrich.commdpi.com

Once derivatized, the resulting volatile diastereomers can be separated. The primary methods for GC-based resolution are:

Direct Separation on Chiral Stationary Phases (CSPs): This is the most widely used approach. The derivatized amino acids are passed through a capillary column coated with a chiral selector. researchgate.netscispace.com Chirasil-Val, a CSP derived from the amino acid L-valine, is particularly effective for resolving amino acid enantiomers and diastereomers. researchgate.netuni-muenchen.de The differential interactions between the stereoisomers and the chiral phase lead to different retention times, allowing for their separation and quantification. uni-muenchen.denih.gov

Indirect Separation via Diastereomer Formation: In this method, the amino acid is reacted with a chiral derivatizing agent before injection onto a standard, non-chiral GC column. This reaction creates diastereomeric pairs that have different physical properties and can be separated. However, this approach is less common now due to the availability of high-performance CSPs. researchgate.netscispace.com

GC coupled with mass spectrometry (GC-MS) is particularly advantageous, as it provides high sensitivity and allows for the determination of enantiomeric ratios with great reliability using selected ion monitoring (SIM). researchgate.netuni-muenchen.de

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for confirming the identity and determining the purity of (2S,3S)-2,3-diaminobutanoic acid. It is almost always coupled with a chromatographic separation technique.

Coupling with Liquid Chromatography (LC-MS, UPLC-MS/MS) for Product Identification and Purity Assessment

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) is the gold standard for the sensitive and specific analysis of amino acids in complex mixtures. researchgate.net

Product Identification: After the isomers are separated by the LC system, they enter the mass spectrometer. An initial ionization step (e.g., Electrospray Ionization, ESI) generates a protonated molecule [M+H]⁺. In the first mass analyzer, this parent ion is selected. It is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern is a unique fingerprint that can be used to definitively identify the compound. For amino acids, characteristic losses include water (H₂O) and carbon monoxide (CO).

Purity Assessment and Quantification: For quantitative analysis, the LC-MS/MS system is often operated in Multiple Reaction Monitoring (MRM) mode. This highly specific and sensitive technique involves monitoring a specific transition from a precursor ion to a product ion for the analyte of interest. By comparing the signal intensity to that of a known concentration standard (often a stable-isotope labeled version of the analyte), precise quantification can be achieved. This allows for the assessment of chemical purity and the determination of isomeric ratios.

Table 2: Representative LC-MS/MS Method Performance

| Parameter | Typical Value | Significance |

| Linearity (R²) | > 0.9990 | Excellent quantitative performance over a defined concentration range. |

| Limit of Detection (LOD) | Low ng/L to µg/L | High sensitivity, allowing for detection of trace amounts. researchgate.net |

| Recovery | 85–120% | High accuracy of the measurement. |

| Intra-day Precision (RSD) | < 7% | High repeatability of results within the same day. |

| Inter-day Precision (RSD) | < 9% | High reproducibility of results across different days. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

While chromatography excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive elucidation of molecular structure and stereochemistry. magritek.com It provides detailed information about the connectivity of atoms and their spatial relationships.

For a molecule like (2S,3S)-2,3-diaminobutanoic acid, several NMR experiments are crucial:

¹H NMR (Proton NMR): This provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) and coupling constants (J-values) between adjacent protons (e.g., the protons on C2 and C3) are highly dependent on their stereochemical relationship (diastereomers will have distinct ¹H NMR spectra). magritek.com

¹³C NMR (Carbon NMR): This experiment reveals the number of non-equivalent carbon atoms in the molecule, providing a map of the carbon skeleton.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly powerful for stereochemical assignment. It identifies protons that are close to each other in space, regardless of whether they are bonded. For cyclic or conformationally restricted molecules, the presence or absence of NOE signals between specific protons can definitively establish their relative stereochemistry (e.g., syn vs. anti).

In modern structural chemistry, experimentally obtained NMR data is often compared with data predicted through quantum mechanical calculations (e.g., GIAO NMR calculations). nih.govnih.gov By calculating the theoretical NMR spectra for all possible stereoisomers and comparing them to the experimental spectrum, a confident assignment of the correct stereoisomer, such as (2S,3S)-2,3-diaminobutanoic acid, can be made. nih.gov

Structural Biology and Molecular Interactions of 2s,3s 2,3 Diaminobutanoic Acid

Ligand-Protein Interactions in Biosynthesis and Receptor Binding

The journey of (2S,3S)-DABA from a simple precursor to a building block in complex peptides involves a series of highly specific enzyme-ligand interactions. This specificity ensures the correct isomer is synthesized and incorporated.

The biosynthesis of (2S,3S)-DABA has been elucidated in Streptomyces cirratus, the producer of the antibiotic cirratiomycin. nih.govresearchgate.net The pathway begins with L-threonine and involves four key enzymes: CirR, CirS, CirQ, and CirB. nih.gov CirS, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the β-substitution of O-phospho-L-threonine with L-aspartate. acs.org Subsequently, CirQ, a lyase, removes fumaric acid to produce (2S,3R)-DABA. acs.org The final and crucial step for the specific stereoisomer is performed by CirB, a racemase that converts (2S,3R)-DABA into (2S,3S)-DABA. acs.org

Once synthesized, (2S,3S)-DABA is activated for peptide assembly by the adenylation (A) domain of a Non-Ribosomal Peptide Synthetase (NRPS). researchgate.netbiorxiv.org A-domains are responsible for selecting the correct amino acid and activating it as an aminoacyl-adenylate. biorxiv.org The substrate-binding pocket of these domains contains a "specificity code" of key amino acid residues that determines their preference.

For diamino acids like DABA, the binding pocket typically features negatively charged residues, such as glutamate (B1630785) (Glu) or aspartate (Asp), which form critical ionic bonds with the substrate's positively charged side-chain amino group. researchgate.netacs.org For instance, in the biosynthesis of pacidamycin, the NRPS protein PacP exhibits a strong preference for activating diamino acids, indicating it is the enzyme responsible for (2S,3S)-DABA activation. pnas.org The binding pockets of A-domains that activate diamino acids can be categorized into different modes based on the position and number of these crucial acidic residues, which anchor the substrate in a specific orientation for catalysis. nih.gov

Table 1: Biosynthetic Enzymes for (2S,3S)-2,3-Diaminobutanoic Acid

| Enzyme | Function | Substrate(s) | Product | Source Organism Example | Reference |

|---|---|---|---|---|---|

| CirR | Threonine Kinase (putative) | L-Threonine | O-phospho-L-threonine | Streptomyces cirratus | nih.govacs.org |

| CirS | PLP-dependent β-substitution enzyme | O-phospho-L-threonine, L-Aspartate | L-Asp-L-Thr conjugate | Streptomyces cirratus | acs.org |

| CirQ | Argininosuccinate (B1211890) lyase-like enzyme | L-Asp-L-Thr conjugate | (2S,3R)-DABA, Fumarate | Streptomyces cirratus | acs.org |

| CirB | Racemase | (2S,3R)-DABA | (2S,3S)-DABA | Streptomyces cirratus | acs.org |

| PacP | NRPS Adenylation (A) Domain | (2S,3S)-DABA, ATP | (2S,3S)-DABA-AMP | Streptomyces sp. SCSIO 11862 | pnas.org |

Site-directed mutagenesis is a powerful tool to probe the function of specific amino acid residues within an enzyme's active site. Studies on A-domains that activate related diamino acids provide insight into how (2S,3S)-DABA is recognized. In the A-domain SulA3, which activates L-2,3-diaminopropionate (L-Dap), residues Asp2443 and Asp2444 form ionic interactions with the substrate's amino groups. acs.org Mutating these acidic residues would be expected to disrupt substrate binding and severely diminish or abolish the enzyme's adenylation activity.

Table 2: Key Residues in Diamino Acid-Activating Domains and Impact of Mutations

| Enzyme (Domain) | Key Residue(s) | Interaction with Substrate | Predicted Impact of Mutation | Reference |

|---|---|---|---|---|

| SulM (SulA3) | Asp2443, Asp2444 | Forms ionic bonds with the α- and β-amino groups of L-2,3-diaminopropionate. | Loss of substrate binding and adenylation activity. | acs.org |

| PosA / Pls | Conserved Glutamate | Anchors the terminal amine of the diamino acid side chain. | Abolishes or significantly reduces enzyme activity. | researchgate.netacs.orgnih.gov |

Influence of Stereochemistry on Molecular Recognition and Biological Function

The stereochemistry of DABA is paramount for its biological function. Nature exquisitely differentiates between the four possible stereoisomers. While (2S,3S)-DABA is found in natural products like mureidomycins and pacidamycins, the (2S,3R) isomer is a component of others, such as friulimicin and sulfazecin (B1681187). researchgate.netnih.gov

This specificity is enforced by the enzymes involved in both biosynthesis and incorporation. The A-domains of NRPSs have a chiral binding pocket that is precisely shaped to recognize only one stereoisomer. nih.gov For example, in studies on friulimicin biosynthesis, production of the antibiotic in mutant strains could be restored by feeding them (2S,3R)-DABA, but not by feeding them (2S,3S)-DABA. researchgate.net This demonstrates that the relevant A-domain specifically recognizes the (2S,3R) configuration and rejects the (2S,3S) isomer, preventing its incorporation into the peptide chain. nih.govresearchgate.net This molecular recognition, based on the specific three-dimensional arrangement of the substrate's atoms, is fundamental to the assembly of the correct natural product and, consequently, to its final biological function.

Considerations in Coordination Chemistry with Metal Ions for α,β-Diamino Acids

α,β-Diamino acids, including (2S,3S)-DABA, are effective chelating agents for metal ions due to the presence of two amino groups and a carboxyl group in close proximity. vulcanchem.comiris-biotech.de These functional groups can coordinate with various metal ions, such as copper (Cu(II)), nickel (Ni(II)), and cobalt (Co(II)), to form stable metal complexes. researchgate.netscispace.commdpi.com

The stereochemistry of the diamino acid ligand plays a crucial role in determining the geometry and properties of the resulting metal complex. vulcanchem.com For example, with 2,3-diaminosuccinic acid, the meso form tends to result in a trans(N) configuration in copper complexes, whereas the racemic form favors a cis(N) configuration. vulcanchem.com This structural difference, dictated by the ligand's stereochemistry, influences the stability and reactivity of the complex. The ability of these amino acids to form defined coordination complexes is relevant to their potential roles in biological systems and their applications in materials science and catalysis. vulcanchem.comscispace.com

Table 3: Coordination Properties of α,β-Diamino Acids

| Property | Description | Influencing Factors | Reference |

|---|---|---|---|

| Chelating Groups | α-amino, β-amino, and carboxylate groups act as donor ligands. | Proximity of functional groups. | vulcanchem.comiris-biotech.de |

| Common Metal Ions | Forms stable complexes with transition metals like Cu(II), Ni(II), Co(II). | Electronic properties of the metal and ligand. | researchgate.netscispace.commdpi.com |

| Influence of Stereochemistry | The stereoisomer (e.g., meso vs. racemic) dictates the preferred coordination geometry (e.g., trans vs. cis). | Steric constraints imposed by the ligand's 3D structure. | vulcanchem.com |

Future Directions and Emerging Research Perspectives for 2s,3s 2,3 Diaminobutanoic Acid

Advancements in Environmentally Benign and Scalable Stereoselective Synthetic Methodologies

The synthesis of stereochemically pure α,β-diamino acids like (2S,3S)-DABA presents a significant challenge. Future research is increasingly focused on developing synthetic routes that are not only efficient and stereoselective but also environmentally benign and scalable.

Current research highlights several promising avenues. Asymmetric synthesis methods have been developed that achieve high diastereomeric and enantiomeric excess. For instance, one approach involves the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, followed by amination. st-andrews.ac.uk Deprotection of the resulting azido-amino ester intermediate yields anti-(2S,3S)-diaminobutanoic acid with 98% diastereomeric excess (de) and 98% enantiomeric excess (ee). st-andrews.ac.uk Another strategy utilizes an aziridinium (B1262131) ion intermediate, which is regioselectively opened with an azide (B81097) to form the desired product. st-andrews.ac.uk

Organocatalysis represents a particularly green approach, avoiding the use of heavy metals. Proline-catalyzed asymmetric α-hydroxylation followed by reductive amination of aldehydes has been shown to be a viable strategy for creating chiral β-amino alcohols, which are precursors to hydroxy diamino acids. researchgate.net Such methodologies reduce reliance on toxic reagents and are often performed under milder conditions. acs.org

Biocatalysis offers another environmentally friendly alternative. Enzymes like methylaspartate ammonia-lyase (MAL) can catalyze the addition of ammonia (B1221849) to olefinic acids, providing a direct route to chiral amino acids. pu-toyama.ac.jprug.nl The exploration of novel enzymes and the engineering of existing ones could lead to highly efficient and specific biocatalytic routes for (2S,3S)-DABA production, minimizing waste and energy consumption. The development of these methods is crucial for producing (2S,3S)-DABA and its derivatives on a larger scale for further academic and potentially therapeutic investigation.

Deeper Elucidation of Uncharacterized Biosynthetic Pathways and Novel Enzymatic Reactions

Understanding the natural synthesis of (2S,3S)-DABA is fundamental for harnessing and manipulating its production. Recent breakthroughs have shed light on the biosynthetic pathway of this unusual amino acid, particularly within the context of antibiotic production in bacteria.

(2S,3S)-DABA is a key component of several nonribosomally synthesized peptide antibiotics, such as cirratiomycin, pacidamycin, and mureidomycin. nih.govresearchgate.netrsc.org Until recently, the exact enzymatic steps for its formation were unknown. Research on the cirratiomycin biosynthetic gene cluster in Streptomyces cirratus has revealed that (2S,3S)-DABA is synthesized from the common amino acid L-threonine. nih.govresearchgate.netbohrium.com This transformation is accomplished by a sequence of four dedicated enzymes: CirR, CirS, CirQ, and CirB. nih.govresearchgate.netbohrium.com Homologs of the genes encoding these enzymes have been identified in the gene clusters for other natural products containing (2S,3S)-DABA, suggesting a conserved biosynthetic strategy. researchgate.net

The proposed pathway involves the phosphorylation of L-threonine, followed by the action of enzymes that facilitate the elimination and subsequent addition of an amino group with the correct stereochemistry. nih.gov For example, in the biosynthesis of the related isomer (2S,3R)-Dab, the pathway involves an L-threonine kinase (DabA), a β-replacement reaction with L-aspartate (DabB), and an argininosuccinate (B1211890) lyase-like protein (DabC). nih.gov

Further research is needed to fully characterize the mechanisms of these novel enzymes, such as the aziridination reaction catalyzed by certain non-heme iron oxygenases that can form a strained three-membered ring as a reactive intermediate in amino acid biosynthesis. researchgate.net A deeper understanding of these pathways and the enzymes involved could enable the bio-engineering of microorganisms for the overproduction of (2S,3S)-DABA or the creation of novel derivatives through pathway manipulation.

Rational Design and Engineering of (2S,3S)-2,3-Diaminobutanoic Acid Derivatives for Targeted Academic Applications

The unique scaffold of (2S,3S)-DABA, with its two amino groups, makes it an attractive starting point for the rational design and engineering of novel molecules for specific research applications. Its incorporation into peptides and other molecules can impart specific conformational constraints and functional properties.

One major area of application is in the development of novel peptide-based therapeutics and probes. By replacing amino acids in bioactive peptides with (2S,3S)-DABA or its derivatives, researchers can create analogues with altered stability, binding affinity, or biological activity. For example, replacing a threonine residue involved in a depsi (ester) bond in a cyclic lipodepsipeptide with (2S,3R)-diaminobutyric acid converts the ring-closing bond to a more stable amide bond, creating analogues with potentially different properties. researchgate.net

Furthermore, the diamino nature of the acid allows for the creation of branched or cyclic peptides. researchgate.netcsic.es This is particularly relevant in the design of cell-penetrating peptides (CPPs), where conformational rigidity can enhance cell entry. researchgate.net Introducing motifs based on DABA can help constrain the peptide backbone into specific secondary structures, like β-hairpins, which can be crucial for their biological function. researchgate.net

In the field of antibiotic development, the biosynthetic machinery for monobactams is being engineered to accept DABA derivatives. Chemical complementation studies in Pseudomonas acidophila have shown that the biosynthetic pathway can incorporate exogenously supplied (2S,3R)-diaminobutyrate to produce novel C-4 substituted monobactams. researchgate.net The synthesis of functionalized DABA analogues, such as (2S,3R)-methylDap and (2S,3R)-vinylDap, is being explored to generate new antibiotics that could overcome existing resistance mechanisms. acs.orgacs.org These efforts demonstrate the potential of using (2S,3S)-DABA as a versatile building block for targeted academic and preclinical research.

Development of High-Throughput Analytical Methodologies for Complex Biological Matrices

As research into the roles and applications of (2S,3S)-DABA expands, so does the need for robust, sensitive, and high-throughput analytical methods for its detection and quantification in complex biological samples. Distinguishing between its various stereoisomers (e.g., 2S,3S; 2S,3R; 2R,3R) is a significant analytical challenge that is critical for both biosynthetic and synthetic studies.

Current state-of-the-art methods rely heavily on liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.net Techniques like ultra-high performance liquid chromatography (UPLC) combined with tandem mass spectrometry (MS/MS) provide the necessary sensitivity and selectivity for detection in complex matrices. researchgate.net

To resolve the different stereoisomers, chiral chromatography is employed. This can be done directly, using a chiral stationary phase (CSP) column, or indirectly, by derivatizing the amino acid with a chiral reagent. nih.gov A widely used derivatization technique is Marfey's method, where the amino acid is reacted with a chiral reagent like 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) or its D-leucine analogue (FDLA). nih.govnih.gov The resulting diastereomeric derivatives can then be separated on a standard reverse-phase (RP) column, allowing for the determination of the absolute configuration by comparing retention times with authentic standards. nih.govnih.gov

Future development will likely focus on increasing the throughput of these methods to enable large-scale screening, for example, in directed evolution experiments of biosynthetic enzymes or in metabolomic studies. This includes optimizing sample preparation to minimize matrix effects, shortening chromatography run times, and developing more sensitive detection methods. researchgate.net The establishment of validated, high-throughput analytical platforms is essential to support the advancing research in all aspects of (2S,3S)-diaminobutanoic acid.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S,3S)-2,3-diaminobutanoic acid, and what are their key methodological considerations?

- Answer : Two primary methods dominate synthesis:

- Asymmetric Synthesis : Utilizes chiral auxiliaries or catalysts to control stereochemistry. For example, Bunnage et al. (2003) developed a stereoselective route using Evans oxazolidinones to generate anti-(2S,3S) and syn-(2R,3S) diastereomers, achieving high enantiomeric excess (ee) through careful selection of protecting groups (e.g., tert-butoxycarbonyl) and reaction conditions .

- Catalytic Hydrogenation : Rhodium(I) complexes with chiral ligands (e.g., Me-DuPHOS) enable enantioselective hydrogenation of β-(acetylamino)-β-methyl-α-dehydroamino acids, yielding (2S,3S)-configured products with >98% ee. Key parameters include solvent choice (e.g., methanol), hydrogen pressure (1–5 atm), and ligand-to-substrate ratios .

- Table 1 : Comparison of Methods

| Method | Yield (%) | ee (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | 60–75 | >95 | Evans oxazolidinone, THF, -78°C | |

| Rh-Catalyzed Hydrogenation | 85–90 | 98 | Rh/Me-DuPHOS, H₂ (3 atm), MeOH |

Q. How can researchers verify the enantiomeric purity of (2S,3S)-2,3-diaminobutanoic acid using common analytical techniques?

- Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers. Retention time differences confirm purity .

- NMR with Chiral Solvating Agents : Addition of europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces diastereomeric splitting in ¹H/¹³C spectra .

- Optical Rotation : Measure specific rotation ([α]ᴅ) and compare to literature values (e.g., [α]ᴅ²⁵ = +12.5° for pure (2S,3S) in water) .

Advanced Research Questions

Q. What strategies resolve contradictions between NMR and X-ray data in stereochemical assignments of diaminobutanoic acid derivatives?

- Answer :

- X-ray Crystallography : Provides unambiguous stereochemical determination via single-crystal analysis. For example, Bunnage et al. (2003) confirmed the (2S,3S) configuration using X-ray diffraction .

- Advanced NMR Techniques :

- NOESY/ROESY : Correlates spatial proximity of protons to infer stereochemistry.

- J-Based Configuration Analysis : Measures coupling constants (³Jₐᵦ) to deduce dihedral angles .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and compares them to experimental data to validate assignments .

Q. How do ligand choice and reaction conditions influence enantioselectivity in Rh-catalyzed hydrogenation for (2S,3S)-2,3-diaminobutanoic acid synthesis?

- Answer :

- Ligand Effects : Bulky, electron-rich ligands like (S)-SEGPHOS enhance steric control, favoring (2S,3S) configurations. Me-DuPHOS achieves 98% ee due to optimal bite angle and π-acceptor properties .

- Reaction Optimization :

- Solvent : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may reduce selectivity. Methanol balances reactivity and stereocontrol.

- Hydrogen Pressure : Lower pressures (1–3 atm) minimize side reactions while maintaining high conversion.

- Substrate Modification : Introducing electron-withdrawing groups (e.g., acetyl) on the β-position increases hydrogenation rates and ee .

Q. What methodologies detect (2S,3S)-2,3-diaminobutanoic acid in extraterrestrial samples, and what challenges arise?

- Answer :

- GC-MS with Derivatization : Extract meteoritic samples (e.g., Murchison meteorite) using hydrophilic interaction chromatography (HILIC), then derivatize with N-tert-butyldimethylsilyl (TBDMS) groups for volatility. Monitor m/z ratios specific to diamino acids .

- Challenges :

- Contamination : Rigorous pre-cleaning of instruments and use of isotopically labeled internal standards (e.g., ¹³C-2,3-diaminobutanoic acid) to distinguish abiotic vs. terrestrial sources.

- Low Abundance : Employ tandem MS (MS/MS) for enhanced sensitivity in complex matrices .

Methodological Tables

Table 2 : Analytical Techniques for Stereochemical Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.